molecular formula C13H14N2O2 B7602878 N-(3,5-dimethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

N-(3,5-dimethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B7602878
M. Wt: 230.26 g/mol
InChI Key: DVPQPXUYRMVUTG-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of N-(3,5-dimethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions typically include heating the reaction mixture to a specific temperature and using a suitable solvent to facilitate the reaction. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

N-(3,5-dimethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with reagents such as alkyl halides. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, in the industry, it may be used as an intermediate in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application of the compound .

Comparison with Similar Compounds

N-(3,5-dimethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as N-(2,3-dimethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide and N-(3,4-dimethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide. These compounds share a similar core structure but differ in the position of the dimethylphenyl substituent. The unique positioning of the substituent in this compound may result in distinct chemical properties and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-9(2)6-11(5-8)14-13(16)12-7-10(3)15-17-12/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPQPXUYRMVUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=NO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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